N-(2,3-dichlorophenyl)-2-{[5-(furan-2-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
Description
Properties
IUPAC Name |
N-(2,3-dichlorophenyl)-2-[[5-(furan-2-yl)-4-pyrrol-1-yl-1,2,4-triazol-3-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13Cl2N5O2S/c19-12-5-3-6-13(16(12)20)21-15(26)11-28-18-23-22-17(14-7-4-10-27-14)25(18)24-8-1-2-9-24/h1-10H,11H2,(H,21,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDAJZBDNGFWISG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=C1)N2C(=NN=C2SCC(=O)NC3=C(C(=CC=C3)Cl)Cl)C4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13Cl2N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2,3-Dichlorophenyl)-2-{[5-(furan-2-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its synthesis, biological evaluations, and potential therapeutic applications.
Synthesis
The synthesis of this compound involves several steps:
- Formation of the Triazole Ring : The compound is synthesized through the reaction of 2,3-dichloroaniline with furan derivatives and pyrrole under specific conditions to form the triazole ring.
- Thioether Formation : A sulfanyl group is introduced to enhance biological activity.
- Acetamide Coupling : The final step involves coupling with acetamide to yield the target compound.
Biological Activity
The biological activity of this compound has been evaluated through various assays, focusing on its anti-inflammatory and anticancer properties.
Anticancer Activity
The anticancer potential of this compound has been assessed against several cancer cell lines:
These results indicate that the compound exhibits promising cytotoxic effects against various cancer cell lines.
Anti-inflammatory Activity
In addition to its anticancer properties, the compound has shown significant anti-inflammatory activity. In vitro studies demonstrated that it effectively inhibits pro-inflammatory cytokines such as TNF-α in LPS-induced THP-1 cells with an IC50 value comparable to established anti-inflammatory drugs like diclofenac.
The mechanism by which this compound exerts its effects may involve:
- Inhibition of Kinase Activity : It may inhibit specific kinases involved in cancer cell proliferation.
- Modulation of Cytokine Production : The compound appears to modulate inflammatory pathways by reducing cytokine production.
Case Studies
Several case studies highlight the efficacy of this compound in preclinical models:
- Study on Colon Cancer : A study demonstrated that treatment with this compound resulted in a significant reduction in tumor size in xenograft models of colon cancer.
- Inflammation Models : In carrageenan-induced paw edema models in rats, the compound exhibited a reduction in edema comparable to standard treatments.
Comparison with Similar Compounds
Key Observations:
Substituent Effects on Bioactivity :
- The furan-pyrrole-triazole combination in the target compound may enhance π-π stacking interactions with biological targets, a feature absent in methylsulfanyl or ethoxyphenyl analogs .
- The 2,3-dichlorophenyl group in the target compound differs from the 3,4-dichlorophenyl isomer in , which shows antimicrobial activity. Substitution patterns on the phenyl ring critically influence target specificity .
Methylsulfanyl in introduces steric bulk and hydrophobicity, which may affect absorption and distribution profiles.
Synthetic Pathways: The target compound and share a common triazole-thione intermediate, but the target uses Paal-Knorr condensation for pyrrole incorporation, whereas employs direct alkylation .
Q & A
Q. What are the key steps in synthesizing N-(2,3-dichlorophenyl)-2-{[5-(furan-2-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide, and how are reaction conditions optimized?
- Methodological Answer : Synthesis typically involves:
- Triazole ring formation : Reacting hydrazine derivatives with carbon disulfide and amines under reflux (60–80°C) in ethanol or DMF .
- Thioether linkage : Alkylation of the triazole-thiol intermediate with α-chloroacetamide derivatives in the presence of KOH or NaH .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or HPLC to achieve >95% purity .
Key optimizations include controlling temperature (to avoid side reactions) and solvent polarity (to enhance yield).
Q. Which analytical techniques are critical for confirming the compound’s structure and purity?
- Methodological Answer :
- NMR Spectroscopy : ¹H and ¹³C NMR confirm substituent positions (e.g., furan C-H signals at δ 6.3–7.4 ppm, triazole protons at δ 8.1–8.5 ppm) .
- Mass Spectrometry (MS) : High-resolution ESI-MS validates the molecular ion peak (e.g., m/z 445.32 for C₁₉H₁₄Cl₂N₆OS) .
- HPLC : Purity assessment using C18 columns (acetonitrile/water gradient) .
Q. What in vitro/in vivo models are used to evaluate its biological activity?
- Methodological Answer :
- Antimicrobial assays : Broth microdilution (MIC determination against S. aureus and E. coli) .
- Anti-exudative activity : Carrageenan-induced rat paw edema models, with dose-dependent inhibition (e.g., 50 mg/kg reduced inflammation by 40–60%) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize this compound’s bioactivity?
- Methodological Answer :
- Substituent variation : Replace the pyrrole group with propylene (enhances lipophilicity) or introduce electron-withdrawing groups (e.g., -CF₃) to improve target binding .
- Bioassay comparison : Test analogs in parallel using standardized assays (e.g., enzyme inhibition IC₅₀, cytotoxicity via MTT).
- Example : A methyl group at the phenyl ring (C19H17ClN5OS) increased antifungal activity by 30% compared to the parent compound .
Q. What computational strategies predict its binding mode to biological targets?
- Methodological Answer :
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to simulate interactions with enzymes (e.g., COX-2 or fungal CYP51). Focus on triazole-sulfanyl interactions with catalytic residues .
- MD simulations : Assess binding stability (e.g., RMSD <2 Å over 100 ns trajectories) .
Q. How does pH and temperature affect the compound’s stability during storage?
- Methodological Answer :
- Stress testing : Incubate at 25–60°C and pH 3–9 for 1–4 weeks. Monitor degradation via HPLC:
| Condition | Degradation (%) | Major Degradants |
|---|---|---|
| pH 3, 37°C | 15% | Hydrolyzed amide |
| pH 9, 50°C | 30% | Oxidized triazole |
- Stabilization : Lyophilize and store at -20°C in amber vials .
Q. How can contradictory bioactivity data across studies be resolved?
- Methodological Answer :
- Standardize assays : Use identical cell lines (e.g., HepG2 for cytotoxicity) and controls.
- Metabolite profiling : LC-MS to identify active/inactive metabolites (e.g., sulfoxide derivatives reduce efficacy) .
- Cross-validation : Compare results with structurally similar compounds (e.g., furan vs. thiophene analogs) .
Q. What strategies identify off-target effects in kinase inhibition studies?
- Methodological Answer :
- Kinase profiling : Use panels like Eurofins’ SelectScreen® to test 100+ kinases. Prioritize hits with <10% residual activity.
- Proteomics : SILAC-based screens to detect unintended protein interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
